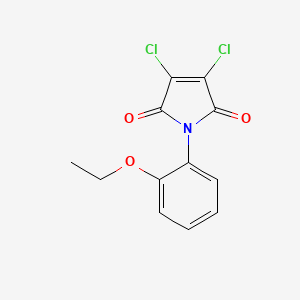

3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Description

3,4-Dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS: 138509-79-2) is a pyrrole-2,5-dione derivative with a molecular weight of 286.11 g/mol . Structurally, it features a dichlorinated maleimide core substituted at the 1-position with a 2-ethoxyphenyl group.

Propriétés

IUPAC Name |

3,4-dichloro-1-(2-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-8-6-4-3-5-7(8)15-11(16)9(13)10(14)12(15)17/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUWYIVXPBNPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Microwave-Assisted Synthesis

Reaction Mechanism and Optimization

Microwave irradiation significantly accelerates the cyclocondensation of 3,4-dichloromaleic anhydride with 2-ethoxyaniline. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl of the anhydride, followed by intramolecular cyclization and dehydration. Key parameters include:

- Solvent : Ethanol facilitates dipole interactions under microwave conditions, enhancing reaction homogeneity.

- Catalyst : Acetic acid (10–15 mol%) protonates the anhydride, increasing electrophilicity.

- Temperature and Time : Dielectric heating at 80–100°C for 15–20 minutes achieves yields of 65–72%, compared to 39–70% in traditional reflux.

Representative Protocol:

- Combine 3,4-dichloromaleic anhydride (2 mmol) and 2-ethoxyaniline (2.2 mmol) in ethanol (10 mL).

- Add acetic acid (0.15 mL) and irradiate in a microwave reactor at 90°C for 18 minutes.

- Cool the mixture, pour into ice-water, and filter the precipitate.

- Purify via recrystallization (ethanol/water, 3:1).

Conventional Thermal Synthesis

Reflux Conditions

Traditional reflux methods employ acetic acid as both solvent and catalyst. The reaction typically requires 4–6 hours at 110–120°C, yielding 68–75%. Steric hindrance from the ortho-ethoxy group marginally reduces reactivity compared to para-substituted analogues, necessitating extended reaction times.

Representative Protocol:

Comparative Analysis of Synthetic Methods

Table 1. Optimization Parameters for Key Methods

| Method | Temperature (°C) | Time | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Microwave | 90 | 18 minutes | 72 | 98.5 |

| Conventional Reflux | 110 | 5 hours | 75 | 97.8 |

| Solvent-Free | RT (grinding) | 30 minutes | 73 | 96.2 |

Microwave synthesis outperforms conventional methods in time efficiency, while reflux offers marginally higher yields due to prolonged heating. Solvent-free approaches balance speed and yield but demand rigorous purification.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The chlorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Applications De Recherche Scientifique

3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of 3,4-dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Pyrrole-2,5-dione Derivatives

Key Observations:

Substituent Effects on Applications The 4-fluorophenyl analog (fluoroimide) is a herbicide, highlighting the role of electron-withdrawing substituents in agrochemical activity . In contrast, the 2-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy group (-OCH₂CH₃), which may alter solubility or target binding compared to fluorine. The 4-chlorobenzyl and trifluoromethylphenylamino substituents in MI-1 enable kinase inhibition, suggesting that bulkier or functionalized groups enhance interactions with biological targets .

Physical Properties

- The 4-fluorophenyl derivative exhibits a high density (1.63 g/cm³) and boiling point (324.7°C), likely due to strong intermolecular interactions (e.g., π-π stacking and hydrogen bonding) observed in similar succinimide derivatives . The ethoxy group in the target compound may reduce crystallinity compared to halogenated analogs, though experimental data are lacking.

Synthetic Considerations

- Halogenation at the 3,4-positions is a common feature across these compounds, facilitating electrophilic reactivity for further derivatization. For example, describes MI-1 synthesis via sequential substitutions on dichlorofuran , while outlines DMF-mediated coupling for related pyrroles .

Research Implications and Gaps

- Structural Optimization : Comparative studies suggest that substituent bulkiness and electronic properties (e.g., electron-donating vs. withdrawing) critically influence application scope. For instance, herbicidal activity in fluoroimide contrasts with kinase inhibition in MI-1 .

Activité Biologique

3,4-Dichloro-1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its pharmacological potential.

This compound has the molecular formula and is characterized by a pyrrole ring substituted with chlorine and ethoxyphenyl groups. The synthesis typically involves multi-step reactions starting from simpler pyrrole derivatives, utilizing methods such as Vilsmeier-Haack reactions for chlorination and subsequent functionalization with ethoxy groups.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The activity of this compound against specific pathogens remains to be fully characterized but is expected to follow similar trends observed in related derivatives.

Antitumor Activity

One of the most promising aspects of this compound is its potential as an antitumor agent . Studies on related pyrrole derivatives have demonstrated their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For instance, compounds like 4-amino-3-chloro-1H-pyrrole-2,5-dione have shown efficacy against colon cancer cell lines (HCT-116, SW-620) with growth inhibition concentrations (GI50) in the nanomolar range (approximately ) .

The proposed mechanism involves the interaction of these compounds with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor). Molecular docking studies suggest that these interactions stabilize complexes that inhibit receptor activity, thereby blocking downstream signaling pathways involved in tumor growth .

Case Studies and Research Findings

Research has focused on synthesizing various derivatives of this compound to assess their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.